molecular formula C10H7BrN2 B178224 6-Bromo-2,4'-bipyridine CAS No. 106047-29-4

6-Bromo-2,4'-bipyridine

Cat. No. B178224
M. Wt: 235.08 g/mol
InChI Key: IXUHRYXJBJYQTQ-UHFFFAOYSA-N
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Patent
US06174901B1

Procedure details

Dry N2 was bubbled through a stirred solution of 2,6-dibromopyridine (1.6 gm, 6.7 mmole), pyridine-4-boronic acid (317 mg, 2.6 mmol), and Pd(PPh3)4 (160 mg) in aqueous 2M Na2CO3 (8 mL) and toluene (8 mL) at rt for 20 min. The reaction mixture was then heated to reflux for 10 hr. After cooling to rt CH2Cl2 (100 mL) was added and the mixture was washed with brine and dried (Na2SO4). Purification (Sio2, CH2Cl2/MeOH/NH4OH: 100/11/8) gave 6-bromo-[2,4′]bipyridine. MS (m/z): Calcd. C10H7N2Br (M+): 235, found: 234.9.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.Br[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[N:5]=1.[N:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(Cl)Cl>C([O-])([O-])=O.[Na+].[Na+].C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:10][C:6]1[N:5]=[C:4]([C:14]2[CH:15]=[CH:16][N:11]=[CH:12][CH:13]=2)[CH:9]=[CH:8][CH:7]=1 |f:4.5.6,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
317 mg
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
160 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 hr
Duration
10 h
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Purification (Sio2, CH2Cl2/MeOH/NH4OH: 100/11/8)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.